molecular formula C7H12Cl2N2 B3037786 3-Aminobenzylamine dihydrochloride CAS No. 60517-99-9

3-Aminobenzylamine dihydrochloride

Cat. No.: B3037786
CAS No.: 60517-99-9
M. Wt: 195.09 g/mol
InChI Key: VYUNCHWZPFLDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

3-Aminobenzylamine dihydrochloride is not associated with any hazardous surcharge . It is for research use only and not for human or veterinary use .

Future Directions

3-Aminobenzylamine dihydrochloride is a useful chemical building block for the synthesis of complex compounds . It has potential for future use in various research applications .

Mechanism of Action

Target of Action

3-Aminobenzylamine dihydrochloride is primarily used as a chemical building block in the synthesis of complex compounds .

Mode of Action

As a chemical building block, this compound’s mode of action is primarily through its involvement in chemical reactions. It is used as a reagent or reaction component in laboratory research . The exact mode of action would depend on the specific chemical reaction it is being used in.

Biochemical Pathways

Instead, it is used to create more complex molecules that may interact with these pathways .

Result of Action

The result of this compound’s action is the formation of more complex compounds. It is an aminobenzamide and has been used as a reagent or reaction component in laboratory research . The specific results would depend on the particular synthesis it is being used in.

Action Environment

The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the chemical reactions it is involved in .

Biochemical Analysis

Biochemical Properties

3-Aminobenzylamine dihydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of polymers and as a reagent in laboratory research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of poly(3-aminobenzylamine) for applications in biosensors . The interactions of this compound with biomolecules are primarily based on its ability to form hydrogen bonds and electrostatic interactions, which facilitate its incorporation into larger molecular structures.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the electrochemical properties of cells when used in the fabrication of biosensors . Additionally, its role in the synthesis of polymers can impact cellular functions by altering the local environment and availability of reactive species. The compound’s effects on cell signaling pathways and gene expression are mediated through its interactions with specific proteins and enzymes involved in these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions . The compound’s ability to form stable complexes with proteins and enzymes allows it to modulate their activity, either by inhibiting or activating their function. These interactions can result in changes in gene expression, ultimately affecting cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . Studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to the compound may lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects by participating in normal biochemical reactions without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. It is crucial to determine the optimal dosage range to balance efficacy and safety in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites . The compound can influence metabolic flux by altering the activity of key enzymes involved in its metabolism. This can lead to changes in the levels of specific metabolites, which can have downstream effects on cellular processes. Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems and optimizing its use in research applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s ability to form stable complexes with transport proteins facilitates its movement across cellular membranes, ensuring its availability at target sites. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can be localized to various subcellular structures, including the cytoplasm, nucleus, and mitochondria, depending on its interactions with specific proteins and enzymes. These interactions can affect the compound’s activity and function, as its localization within the cell determines its accessibility to target biomolecules. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and optimizing its use in research applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminobenzylamine dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interactions. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications in research and industry .

Properties

IUPAC Name

3-(aminomethyl)aniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c8-5-6-2-1-3-7(9)4-6;;/h1-4H,5,8-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUNCHWZPFLDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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